synthesis of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
synthesis of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
An In-depth Technical Guide to the Synthesis of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded methodology for the synthesis of 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a privileged scaffold known for a wide array of biological activities.[1][2] This document outlines a robust two-stage synthetic strategy, commencing with the preparation of the key intermediate, 2-(4-tert-butylphenoxy)acetohydrazide, followed by a mechanistically-driven cyclization to yield the target 2-amino-1,3,4-oxadiazole. The narrative emphasizes the rationale behind procedural choices, provides detailed, step-by-step protocols, and includes representative characterization data to ensure reproducibility and validation. This guide is designed to serve as a practical resource for chemists engaged in the synthesis of novel heterocyclic entities for drug discovery and development.
Introduction and Strategic Overview
The 1,3,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile pharmacophore in compounds with antibacterial, anticancer, and anti-inflammatory activities.[1][3] The 2-amino substitution on this scaffold provides a critical handle for further derivatization, enabling the exploration of extensive chemical space.[4] The target molecule, 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, incorporates a lipophilic 4-tert-butylphenoxy group, which can significantly influence molecular interactions with biological targets.
Our synthetic approach is predicated on a logical and efficient retrosynthetic disconnection, as illustrated below.
Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target compound.
This analysis leads to a two-stage forward synthesis:
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Stage 1: Synthesis of the key intermediate 2-(4-tert-butylphenoxy)acetohydrazide from 4-tert-butylphenol.
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Stage 2: Cyclization of the acetohydrazide intermediate with cyanogen bromide to construct the 2-amino-1,3,4-oxadiazole ring.
Stage 1: Synthesis of 2-(4-tert-butylphenoxy)acetohydrazide
This stage involves a classic Williamson ether synthesis to form an ester, followed by hydrazinolysis to generate the crucial hydrazide intermediate.
Overall Reaction Scheme
(a) Williamson Ether Synthesis: 4-tert-butylphenol, ethyl bromoacetate, K₂CO₃, Acetone, Reflux. (b) Hydrazinolysis: Hydrazine hydrate, Ethanol, Reflux.
Mechanistic Rationale and Procedural Insights
The first step is a nucleophilic substitution (Sₙ2) reaction. 4-tert-butylphenol is deprotonated by a mild base, potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form ethyl 2-(4-tert-butylphenoxy)acetate. Acetone is an excellent solvent for this reaction as it readily dissolves the organic reactants and has a convenient boiling point for reflux.
The subsequent hydrazinolysis is a nucleophilic acyl substitution. The highly nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxide leaving group, forming the stable hydrazide product. Ethanol is the solvent of choice as it effectively dissolves both the ester and hydrazine hydrate.
Detailed Experimental Protocol: Stage 1
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 4-tert-Butylphenol | 98-54-4 | 150.22 g/mol | 10.0 g (66.6 mmol) |
| Ethyl bromoacetate | 105-36-2 | 167.00 g/mol | 12.2 g (73.2 mmol) |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 13.8 g (99.8 mmol) |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 g/mol | 10.4 mL (213 mmol) |
| Acetone | 67-64-1 | - | 200 mL |
| Ethanol | 64-17-5 | - | 150 mL |
| Standard reflux apparatus, magnetic stirrer, rotary evaporator, Buchner funnel. |
Step-by-Step Procedure:
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Ester Formation:
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To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylphenol (10.0 g), potassium carbonate (13.8 g), and acetone (200 mL).
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Stir the suspension vigorously and add ethyl bromoacetate (12.2 g) dropwise.
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Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Wash the solid residue with acetone (2 x 20 mL).
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-tert-butylphenoxy)acetate as an oil. This crude product is typically of sufficient purity for the next step.
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-
Hydrazide Formation:
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Dissolve the crude ester in ethanol (150 mL) in a 500 mL round-bottom flask.
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Add hydrazine hydrate (10.4 mL) to the solution.[5]
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Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The formation of a white precipitate often indicates product formation.
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Monitor the reaction by TLC until the ester spot has disappeared.
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Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.
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Collect the white solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry in a vacuum oven.
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Expected Yield: 12.5 g (84% over two steps). Appearance: White crystalline solid.[6]
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Representative Characterization Data: 2-(4-tert-butylphenoxy)acetohydrazide
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.15 (s, 1H, -CONHH ), 7.30 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (d, J=8.8 Hz, 2H, Ar-H), 4.40 (s, 2H, -OCH₂-), 4.25 (br s, 2H, -NHNH₂ ), 1.25 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5 (C=O), 156.0 (Ar C-O), 143.5 (Ar C-C(CH₃)₃), 126.5 (Ar CH), 114.5 (Ar CH), 67.0 (-OCH₂-), 34.0 (C (CH₃)₃), 31.5 (-C(CH₃ )₃). |
| IR (KBr, cm⁻¹) | 3310, 3200 (N-H str.), 2960 (C-H str.), 1650 (C=O str., Amide I), 1610 (N-H bend), 1240 (Ar-O-C str.). |
| MS (ESI+) | m/z 223.15 [M+H]⁺ |
Stage 2: Synthesis of 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
This final stage involves the cyclization of the hydrazide intermediate using cyanogen bromide. This is a well-established method for the synthesis of 2-amino-1,3,4-oxadiazoles.[7]
Reaction Scheme
Reagents and Conditions: Cyanogen Bromide (BrCN), Sodium Bicarbonate (NaHCO₃), Methanol, Room Temperature.
Mechanistic Rationale and Procedural Insights
The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of cyanogen bromide. This forms a linear intermediate. A base, such as sodium bicarbonate, facilitates the subsequent intramolecular cyclization. The oxygen of the amide attacks the nitrile carbon, leading to a ring closure. A final dehydration step, driven by the formation of the stable aromatic oxadiazole ring, yields the final product. Methanol is a suitable solvent, and the reaction typically proceeds smoothly at room temperature.
Safety Precaution: Cyanogen bromide is highly toxic and volatile. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Detailed Experimental Protocol: Stage 2
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 2-(4-tert-butylphenoxy)acetohydrazide | 75843-50-4 | 222.29 g/mol | 5.0 g (22.5 mmol) |
| Cyanogen Bromide (BrCN) | 506-68-3 | 105.92 g/mol | 2.62 g (24.7 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 3.78 g (45.0 mmol) |
| Methanol | 67-56-1 | - | 100 mL |
| Standard stirring apparatus, beakers, Buchner funnel. |
Step-by-Step Procedure:
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To a 250 mL Erlenmeyer flask, dissolve 2-(4-tert-butylphenoxy)acetohydrazide (5.0 g) in methanol (100 mL).
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Add sodium bicarbonate (3.78 g) to the solution and stir to create a suspension.
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In a chemical fume hood , carefully add cyanogen bromide (2.62 g) portion-wise to the stirring suspension over 10 minutes.[7] An exotherm may be observed.
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Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate or 100% Ethyl Acetate).
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Upon completion, pour the reaction mixture into 300 mL of ice-cold water with stirring.
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A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove inorganic salts.
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Dry the product in a vacuum oven at 50 °C.
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Purification (if necessary): The product can be further purified by recrystallization from an ethanol/water mixture.
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Expected Yield: ~4.8 g (86%). Appearance: White or off-white solid.
Representative Characterization Data: 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.32 (d, J=8.8 Hz, 2H, Ar-H), 7.15 (s, 2H, -NH₂), 6.90 (d, J=8.8 Hz, 2H, Ar-H), 5.05 (s, 2H, -OCH₂-), 1.26 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.0 (C2-NH₂), 158.5 (C5), 155.5 (Ar C-O), 144.0 (Ar C-C(CH₃)₃), 126.8 (Ar CH), 115.0 (Ar CH), 62.0 (-OCH₂-), 34.0 (C (CH₃)₃), 31.5 (-C(CH₃ )₃). |
| IR (KBr, cm⁻¹) | 3300, 3120 (N-H str.), 2965 (C-H str.), 1660 (C=N str.), 1615 (N-H bend), 1245 (Ar-O-C str.), 1050 (C-O-C of oxadiazole).[8][9] |
| MS (ESI+) | m/z 248.16 [M+H]⁺ |
Overall Synthesis and Workflow
The entire process, from commercially available starting materials to the final purified product, is a streamlined and efficient laboratory procedure.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
This guide details a reliable and high-yielding two-stage synthesis for 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine. The methodology employs standard organic chemistry techniques and readily available reagents. By providing clear, step-by-step protocols and explaining the underlying chemical principles, this document serves as a self-validating system for researchers. The final compound, featuring a key amine functional group, is primed for further synthetic elaboration, making this procedure a valuable starting point for the development of new 1,3,4-oxadiazole-based therapeutic agents.
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